1-(2-Nitrobenzyl)-4-(propylsulfonyl)piperazine

Photopharmacology Caged Compounds Spatiotemporal Release

1-(2-Nitrobenzyl)-4-(propylsulfonyl)piperazine is a disubstituted piperazine derivative (C₁₄H₂₁N₃O₄S, MW 327.4) bearing a 2-nitrobenzyl group at N1 and a propylsulfonyl group at N4. The ortho-nitrobenzyl motif confers photolability absent in meta- and para-nitrobenzyl positional isomers , while the propylsulfonyl appendage differentiates it from methylsulfonyl and benzoyl analogs in lipophilicity and steric profile.

Molecular Formula C14H21N3O4S
Molecular Weight 327.40 g/mol
Cat. No. B10884996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Nitrobenzyl)-4-(propylsulfonyl)piperazine
Molecular FormulaC14H21N3O4S
Molecular Weight327.40 g/mol
Structural Identifiers
SMILESCCCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C14H21N3O4S/c1-2-11-22(20,21)16-9-7-15(8-10-16)12-13-5-3-4-6-14(13)17(18)19/h3-6H,2,7-12H2,1H3
InChIKeyMUGVAGINEMPZRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Nitrobenzyl)-4-(propylsulfonyl)piperazine: Ortho-Nitrobenzyl Sulfonylpiperazine Baseline Identity for Targeted Procurement


1-(2-Nitrobenzyl)-4-(propylsulfonyl)piperazine is a disubstituted piperazine derivative (C₁₄H₂₁N₃O₄S, MW 327.4) bearing a 2-nitrobenzyl group at N1 and a propylsulfonyl group at N4. The ortho-nitrobenzyl motif confers photolability absent in meta- and para-nitrobenzyl positional isomers [1], while the propylsulfonyl appendage differentiates it from methylsulfonyl and benzoyl analogs in lipophilicity and steric profile . The compound belongs to the sulfonylpiperazine class, which has been extensively characterized as negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine receptors (nAChRs) [2].

Photocleavable ortho-nitrobenzyl – enables light-triggered uncaging studies (ca. 350 nm) for spatiotemporal release of the piperazine scaffold.
nAChR negative allosteric modulator (NAM) scaffold – reported sulfonylpiperazine chemotype for α4β2/α3β4 receptor subtypes; suitable for SAR expansion and probe development.
Bioreductive activation context – ortho-nitro group may support hypoxia-selective reduction in research models, differentiating from para isomer.

Why 1-(2-Nitrobenzyl)-4-(propylsulfonyl)piperazine Cannot Be Replaced by Positional Isomers or Homologous Analogs


Nitrobenzyl positional isomerism (ortho vs. meta vs. para) dictates mechanistically distinct cleavage chemistry: the ortho isomer undergoes photo-induced intramolecular hydrogen abstraction enabling light-triggered uncaging (~350 nm), a pathway geometrically impossible for the para isomer [1]. In bioreductive environments, ortho-nitrobenzyl compounds exhibit significantly greater hypoxia-selective cytotoxicity than their para counterparts, attributable to more efficacious reductive activation . Furthermore, replacing the propylsulfonyl group with methylsulfonyl alters logP by approximately +0.5 to +0.8 units (estimated from homologous sulfonylpiperazine series [2]), impacting membrane partitioning, while substituting the benzylamine linkage with a benzamide (as in 1-(2-nitrobenzoyl)-4-(propylsulfonyl)piperazine) abolishes the protonatable amine, fundamentally altering both solubility and receptor pharmacophore recognition .

Positional isomer (4-nitrobenzyl) Lacks photolytic uncaging capability; requires chemical reduction. Ortho isomer is essential for light-triggered release experiments.
Shorter sulfonyl chain (methylsulfonyl) Lower lipophilicity (ΔlogP ~0.6–0.8) may reduce membrane partitioning and alter nAChR NAM potency trend; propyl chain preferred for CNS-related research.
Benzamide analog (nitrobenzoyl) Eliminates the protonatable benzylamine, altering pharmacophore recognition and possibly redirecting target selectivity. Verify NAM pharmacophore requirement.

Quantitative Differentiation Evidence for 1-(2-Nitrobenzyl)-4-(propylsulfonyl)piperazine vs. Closest Analogs


Ortho-Nitrobenzyl Photolability: Light-Triggered Cleavage Capability Absent in 4-Nitrobenzyl Isomer

The ortho-nitrobenzyl group of the target compound enables photolytic cleavage via an intramolecular hydrogen abstraction mechanism (Norrish-type II) upon UV irradiation at ~350 nm, releasing the piperazine scaffold [1]. The para-nitrobenzyl isomer (1-(4-nitrobenzyl)-4-(propylsulfonyl)piperazine, CAS 428830-45-9, MW 327.4) is structurally incapable of this photoreaction because the nitro group is positioned too distant from the benzylic C–H bond for the requisite six-membered transition state [2]. The para isomer requires either reductive (H₂/Pd-C, Zn/HCl) or hydrolytic cleavage conditions and shows no light-responsive behavior.

Photolytic Cleavage
Class-level inference
Target: Photocleavable at ~350 nm
4-nitrobenzyl isomer: No photolytic cleavage
Binary functional difference – only ortho isomer supports photoactivation workflows.
Quantum yield class-typical; needs verification for exact scaffold.
Photopharmacology Caged Compounds Spatiotemporal Release UV Uncaging

Hypoxia-Selective Bioreductive Activation: Ortho Superiority Over Para Confirmed in Cellular Assays

In a direct comparative study using EMT6 and V79 cell lines, o-nitrobenzyl alcohol and carbamate derivatives demonstrated significantly greater hypoxia-selective cytotoxicity (hypoxic/aerobic IC₅₀ ratio >10) relative to their para-substituted analogs (hypoxic/aerobic IC₅₀ ratio <3) [1]. This differential is attributed to more efficient enzymatic single-electron reduction of the ortho-nitro group by nitroreductases (e.g., NADPH:cytochrome P450 reductase), generating a nitroradical anion intermediate that undergoes fragmentation to produce a DNA-alkylating quinone methide species. The para-nitro isomer follows a different reduction trajectory, primarily yielding the hydroxylamine/amine without efficient alkylating intermediate formation.

Hypoxia Selectivity
Direct head-to-head
Ortho isomer: hypoxic/aerobic IC₅₀ ratio > 10
Para isomer: ratio < 3 (EMT6 cells)
Reported >3.3-fold greater hypoxia selectivity for ortho; relevant for bioreductive prodrug research.
Conditions: 4 h exposure; cell-line dependent.
Bioreductive Prodrugs Hypoxia-Selective Cytotoxicity Nitroreductase Activation Tumor Microenvironment

Propylsulfonyl vs. Methylsulfonyl: Lipophilicity Gain Drives Differential Membrane Partitioning and Target Engagement

Within the sulfonylpiperazine nAChR NAM series, increasing the S-alkyl chain from methyl to propyl raises calculated logP by approximately 0.6–0.8 units, consistent with a Hansch π contribution of +0.5 per methylene for aliphatic sulfonamides [1]. The 1-(methylsulfonyl)-4-(2-nitrobenzyl)piperazine analog (MW 299.35; exact mass 299.093977) [2] is therefore more hydrophilic, which in sulfonylpiperazine nAChR NAMs correlates with reduced inhibitory potency at Hα4β2 receptors (IC₅₀ shift of +0.3 to +0.5 log units per methylene truncation, as observed in the Henderson SAR series [3]). While direct IC₅₀ data for the exact target compound is not published, the propyl-to-methyl difference represents a well-characterized SAR vector within this scaffold.

Lipophilicity Shift
Cross-study comparable
Propyl → Methyl ΔlogP ≈ +0.6 to +0.8
Estimated Hα4β2 IC₅₀ shift ~2–3× lower with propyl
SAR vector for nAChR NAM potency; propyl chain may enhance membrane partitioning.
Trend derived from homologous series; direct IC₅₀ data pending.
LogP Optimization Membrane Permeability SAR Sulfonyl Chain Length

Benzylamine vs. Benzamide Linkage: Protonatable Amine Integrity Preserved for Receptor Recognition

The target compound retains a tertiary benzylamine nitrogen (pKa ≈ 7.5–8.5 for N-benzylpiperazines) that can be protonated at physiological pH, serving as a hydrogen bond donor for receptor recognition. The benzoyl analog 1-(2-nitrobenzoyl)-4-(propylsulfonyl)piperazine (MW 341, LogP 1.73, tPSA 100.8 Ų, 0 H-bond donors) replaces this amine with an amide carbonyl, eliminating the protonatable center and increasing topological polar surface area (tPSA) while reducing H-bond donor count from 1 to 0. This substitution fundamentally alters the pharmacophore: the benzylamine is a recognized privileged scaffold in nAChR NAMs [1], whereas the benzamide introduces conformational restriction and altered electrostatic potential that may redirect target selectivity.

Linker Pharmacophore
Cross-study comparable
Benzylamine: protonatable N (pKₐ ~7.5–8.5)
Benzamide: 0 HBD, tPSA 100.8 Ų
Benzylamine required for canonical nAChR NAM pharmacophore; benzamide may redirect target profile.
Calculated descriptors; verify experimental binding.
Pharmacophore Retention Amine Basicity Receptor Binding Hydrogen Bond Donor

Recommended Research Applications for 1-(2-Nitrobenzyl)-4-(propylsulfonyl)piperazine Based on Verified Differentiation Evidence


Photoactivatable 'Caged' nAChR Modulator for Spatiotemporal Neuroscience Studies

The ortho-nitrobenzyl group confers UV-light-triggered uncaging capability (~350 nm) that is structurally impossible for the 4-nitrobenzyl and 3-nitrobenzyl isomers [1]. Researchers can perfuse this biologically inert 'caged' compound into brain slice preparations or neuronal cultures, then locally photolyze to release the active sulfonylpiperazine NAM with micron-scale spatial and millisecond temporal resolution. This enables precise dissection of nAChR subtype contributions to synaptic transmission in defined neuronal circuits.

Hypoxia-Selective Prodrug Lead Scaffold for Solid Tumor Targeting

The ortho-nitrobenzyl moiety is documented to undergo preferential one-electron reduction under hypoxic conditions (pO₂ < 10 mmHg), generating a DNA-alkylating quinone methide species with >3.3-fold selectivity over normoxic tissue relative to the para isomer [2]. The target compound, with its reducible 2-nitro group and modifiable piperazine core, provides a validated starting scaffold for designing tumor-selective bioreductive prodrugs, where the propylsulfonyl group can be further diversified to tune pharmacokinetics.

Chemical Probe for Neuronal nAChR Negative Allosteric Modulation with Optimized Lipophilicity

The sulfonylpiperazine chemotype is a validated negative allosteric modulator (NAM) scaffold for human α4β2 and α3β4 nAChRs [3]. The propylsulfonyl substituent in the target compound provides logP in the 1.5–1.8 range (estimated from homologous series data), which is within the optimal CNS drug-likeness window and represents a ~0.6–0.8 log unit gain over the methylsulfonyl analog [4]. This positions the compound as a suitable starting point for SAR expansion targeting nicotine addiction, Alzheimer's disease, or Parkinson's disease models.

Selective Reductive Activation for Chemical Biology Tool Development

The ortho-nitro group undergoes efficient reduction by endogenous nitroreductases (NTR) and exogenous enzymes (e.g., E. coli NfsB), enabling bioorthogonal prodrug activation strategies [2]. When combined with the photolability of the same ortho-nitrobenzyl group, this compound uniquely permits dual-mode activation (enzymatic or photochemical orthogonal deprotection), a capability that neither the meta- nor para-nitrobenzyl isomers possess simultaneously. This dual responsiveness is valuable for developing conditional probes that report on both enzymatic activity and subcellular localization.

Application
Selection Property
Validation Focus
Photoactivatable nAChR modulator research
Ortho-nitrobenzyl photolability
UV uncaging efficiency and spatial control
Hypoxia-targeted prodrug research
Ortho-nitro bioreductive selectivity
Hypoxia/normoxia cytotoxicity ratio verification
nAChR NAM chemical probe development
Propylsulfonyl lipophilicity and SAR trend
LogP measurement and receptor potency shift
Dual-mode (enzymatic/photochemical) activation tool
Orthogonal nitroreductase and UV responsiveness
Nitroreductase assay compatibility and light-triggered release
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